2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Description
This compound features a benzodiazole (benzimidazole) core substituted with a naphthalen-2-yloxymethyl group at position 2 and a propargyl (prop-2-yn-1-yl) group at position 1. Its molecular formula is C₂₁H₁₇N₂O, with a molecular weight of 313.38 g/mol. The naphthalene moiety enhances aromatic stacking interactions, while the propargyl group offers reactivity for further functionalization, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-2-13-23-20-10-6-5-9-19(20)22-21(23)15-24-18-12-11-16-7-3-4-8-17(16)14-18/h1,3-12,14H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFIHPOAJULLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-1-naphthaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of anhydrous potassium carbonate in N,N-dimethylformamide as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, its ability to form hydrogen bonds and π-π interactions with proteins may contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Aromatic Substituents: The naphthalenyl group in the target compound likely improves lipophilicity and π-π interactions compared to smaller substituents (e.g., methylphenoxy in D011-5761) .
- Propargyl Group: Unlike 2-(2-chlorophenoxymethyl)-1H-benzodiazole , the propargyl group enables click chemistry modifications, a critical advantage in drug discovery.
- Core Heterocycle : The benzimidazole core distinguishes the target from triazole-containing analogs (e.g., 7a in ), which may exhibit different hydrogen-bonding and metabolic stability profiles .
Key Observations :
- Click Chemistry : The propargyl group in the target compound and D011-5761 suggests compatibility with CuAAC, a high-yield method for triazole formation .
- Spectroscopic Trends : The naphthalenyl protons in the target compound would resonate downfield (7.2–8.5 ppm), similar to triazole-linked analogs in .
Key Observations :
Biological Activity
The compound 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, focusing on its pharmacological properties and therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Naphthalen-2-yloxy Backbone : Naphthalene is reacted with appropriate alkylating agents to introduce the prop-2-yn-1-yl group.
- Introduction of the Benzodiazole Moiety : This is achieved through cyclization reactions involving suitable precursors.
- Final Modifications : The compound may undergo further modifications to enhance its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structures displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 µM to 70 µM against various strains, indicating promising antibacterial potential .
Anticancer Properties
Research has highlighted that benzodiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound were shown to inhibit the growth of breast cancer cell lines such as SK-BR-3. This suggests that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Some derivatives have been reported to inhibit carbonic anhydrases, which are implicated in various diseases, including glaucoma and epilepsy. The inhibition of these enzymes can lead to therapeutic effects in conditions where their activity is dysregulated .
Study on Antimicrobial Efficacy
In a comparative study, several naphthalene derivatives were synthesized and tested for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced their antibacterial efficacy compared to standard antibiotics .
Evaluation of Anticancer Activity
A study focused on the anticancer potential of benzodiazole derivatives demonstrated that specific modifications in the structure led to increased cytotoxicity in cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action .
Data Tables
| Biological Activity | MIC (µM) | Tested Organisms |
|---|---|---|
| Antibacterial | 20 - 70 | S. aureus, E. coli |
| Anticancer | Varies | SK-BR-3 (breast cancer) |
| Enzyme Inhibition | IC50 < 100 | Carbonic anhydrase isoforms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
